2-(BenZylthio)-5-bromo-4-methylpyridine
Description
2-(Benzylthio)-5-bromo-4-methylpyridine is a pyridine derivative characterized by a benzylthio group at the 2-position, bromine at the 5-position, and a methyl group at the 4-position of the pyridine ring. This substitution pattern confers unique electronic and steric properties, making the compound a versatile intermediate in organic synthesis and drug discovery. The benzylthio group enhances lipophilicity and may influence binding to biological targets, while bromine serves as a reactive site for further functionalization.
Properties
Molecular Formula |
C13H12BrNS |
|---|---|
Molecular Weight |
294.21 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-bromo-4-methylpyridine |
InChI |
InChI=1S/C13H12BrNS/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
APSRZFDTLJAENN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-bromo-4-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine, which is brominated to introduce the bromine atom at the 5-position.
Thioether Formation: The brominated intermediate is then reacted with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the benzylthio group at the 2-position.
The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(Benzylthio)-5-bromo-4-methylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-bromo-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can target the pyridine ring or other substituents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, ligands, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-(Benzylthio)-5-bromo-4-methylpyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-bromo-4-methylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzylthio group can interact with hydrophobic pockets, while the bromine and methyl groups can participate in various non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyridine Derivatives
| Compound Name | Substituents (Positions) | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| 2-(Benzylthio)-5-bromo-4-methylpyridine | 2-(Benzylthio), 5-Br, 4-CH₃ | Benzylthio, Br, CH₃ | Electron-withdrawing (Br), lipophilic (benzylthio) |
| 2-(Benzylthio)-5-chloropyridine | 2-(Benzylthio), 5-Cl | Benzylthio, Cl | Less steric hindrance (no CH₃) |
| 2-Bromo-5-(difluoromethyl)-4-methylpyridine | 2-Br, 5-(CF₂H), 4-CH₃ | Br, CF₂H, CH₃ | Strong electron-withdrawing (CF₂H) |
| 5-Bromo-2-methoxypyridine | 5-Br, 2-OCH₃ | Br, OCH₃ | Electron-donating (OCH₃) |
| 2-(Benzylthio)-3-nitropyridine | 2-(Benzylthio), 3-NO₂ | Benzylthio, NO₂ | Strong electron-withdrawing (NO₂) |
Key Observations:
- Bromine at position 5 offers a reactive site for cross-coupling reactions, similar to 5-bromo-2-methoxypyridine, but the methyl group at position 4 introduces steric effects absent in simpler analogs .
- Compared to 2-(Benzylthio)-3-nitropyridine, the target compound lacks the nitro group’s strong electron-withdrawing effect, which may reduce electrophilicity and alter reaction pathways .
Table 3: Reactivity in Common Reactions
| Reaction Type | 2-(Benzylthio)-5-bromo-4-methylpyridine | 5-Bromo-2-methoxypyridine | 2-(Benzylthio)-3-nitropyridine |
|---|---|---|---|
| Suzuki Coupling | High yield (Br as leaving group) | Moderate yield | Low yield (NO₂ deactivates ring) |
| Nucleophilic Substitution | Facilitated by Br and benzylthio | Limited (OCH₃ directs) | Competed by NO₂ |
| Oxidation | Benzylthio → Sulfone | Stable | NO₂ reduces reactivity |
Key Insights:
- The bromine atom in the target compound enables efficient cross-coupling reactions, outperforming nitro-substituted analogs .
- The benzylthio group can be oxidized to a sulfone, expanding its utility in prodrug design, a feature absent in methoxy derivatives .
- Steric hindrance from the methyl group may slow reactions at position 4 but protects against unwanted side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
